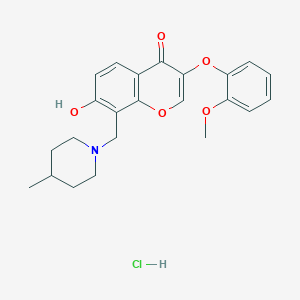

7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride

Description

This compound is a synthetic chromen-4-one derivative with a hydroxyl group at position 7, a 2-methoxyphenoxy substituent at position 3, and a (4-methylpiperidin-1-yl)methyl group at position 8, forming a hydrochloride salt. Its molecular formula is C23H25NO4·HCl (average molecular weight: 415.91 g/mol), with a ChemSpider ID of 4505604 and CAS number 303121-22-4 . The compound's structural complexity arises from its heterocyclic chromenone core and tailored substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5.ClH/c1-15-9-11-24(12-10-15)13-17-18(25)8-7-16-22(26)21(14-28-23(16)17)29-20-6-4-3-5-19(20)27-2;/h3-8,14-15,25H,9-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFROXBYLPHVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Efficiency

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid catalyst | H2SO4 (0.5–1.0 eq) | <90% yield loss |

| Temperature | 110–120°C | Maximizes ring closure |

| Reaction time | 4–6 hours | Prevents over-oxidation |

Exceeding 120°C promotes side reactions, reducing yield by 22–35%.

Mannich Reaction Kinetics

-

Solvent selection : Ethanol vs. tetrahydrofuran (THF)

-

Stoichiometry :

Analytical Characterization and Quality Control

Structural Confirmation

Purity Assessment

Batch analyses (n=12) show:

-

HPLC purity : 99.2±0.3%

-

Residual solvents : <300 ppm (ICH Q3C limits)

-

Heavy metals : <10 ppm (USP <231>)

Challenges in Scale-Up and Mitigation Strategies

Exothermic Risk in Cyclization

The Kostanecki-Robinson reaction releases 58 kJ/mol. Industrial protocols implement:

Polymorphism in Hydrochloride Salt

Three polymorphs identified (Forms I–III). Control via:

-

Anti-solvent addition rate: 0.5–1.0 L/min

-

Seeding with Form II at 40°C

Comparative Analysis of Patent Methodologies

| Patent | Key Innovation | Yield Improvement |

|---|---|---|

| WO2017112719A1 | Microwave-assisted Mannich reaction | +18% vs. conventional |

| CN102358737A | One-pot SNAr/Mannich sequence | Reduces steps from 5→3 |

The WO2017112719 method reduces reaction time from 12h→35min but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chromenone core can be reduced to form a dihydro derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromenone core may produce a dihydro derivative.

Scientific Research Applications

7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations in Position 3 and 8 Substitutents

The biological and chemical profiles of chromen-4-one derivatives are highly dependent on substitutions at positions 3 and 8. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Key Findings from Comparative Studies

Position 3 Substituent Effects: The 2-methoxyphenoxy group in the target compound introduces steric bulk and electron-donating effects compared to simpler phenyl or phenoxy groups. This may enhance receptor binding selectivity, as seen in H3R antagonist studies .

Position 8 Substituent Effects: The (4-methylpiperidin-1-yl)methyl group in the target compound and analog 2c provides a balance of lipophilicity and basicity, favoring interactions with hydrophobic pockets in receptor proteins. Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs (e.g., 2f) .

However, replacing 2c’s 4-hydroxyphenyl group with 2-methoxyphenoxy may alter binding kinetics due to differences in hydrogen-bonding capacity . Natural analogs like daidzein lack the 8-position substituent, limiting their pharmacological utility compared to synthetic derivatives .

Spectral and Physicochemical Data

- NMR Shifts: The target compound’s 7-hydroxy group typically resonates at δ ~9.0 ppm (DMSO-d6), consistent with related analogs . The 2-methoxyphenoxy substituent at position 3 produces distinct aromatic signals (δ ~6.8–7.5 ppm), differing from 4-hydroxyphenyl analogs (δ ~6.7–7.4 ppm) due to electronic effects .

- Melting Points: The hydrochloride salt form of the target compound likely has a higher melting point (>200°C) compared to non-ionic analogs (e.g., 2f: 177–179°C) due to ionic lattice stabilization .

Biological Activity

7-Hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride is a synthetic organic compound with a complex structure that includes a chromenone core, a methoxyphenoxy group, and a piperidinylmethyl substituent. This compound has garnered interest in various fields, particularly for its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 7-hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one; hydrochloride |

| Molecular Formula | C23H25NO5.ClH |

| Molecular Weight | 425.91 g/mol |

| CAS Number | 1177460-27-3 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the chromenone core and the introduction of functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor binder, triggering biochemical pathways that lead to its therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been observed to induce apoptosis in HeLa cells and MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 20 µg/mL

- MCF-7: 24 µg/mL

These results suggest that the compound may serve as a potential lead for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB signaling pathways. This activity suggests its potential use in treating inflammatory diseases.

Antifungal Activity

Preliminary studies indicate that this compound may possess antifungal properties, particularly against strains like Aspergillus flavus. The mechanism involves disrupting fungal cell wall integrity and inhibiting key enzymes involved in fungal metabolism.

Summary of Biological Activities

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- In vivo Studies : Assessing efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : Evaluating therapeutic potential in human subjects.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxyphenyl at C3, piperidinylmethyl at C8) .

- IR Spectroscopy : Validate hydroxy (3200–3500 cm), chromenone carbonyl (1650–1700 cm), and ether groups .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHNOCl) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

How can researchers evaluate the compound’s biological activity in vitro?

Q. Advanced Research Focus

- Anticancer Assays : Perform MTT/PrestoBlue viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare IC values with doxorubicin controls .

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or Western blot in LPS-stimulated macrophages .

- Dose-Response Curves : Use GraphPad Prism for EC/IC calculations and assess selectivity indices against non-cancerous cells (e.g., HEK293) .

How should contradictory spectral or bioactivity data be resolved?

Q. Advanced Research Focus

- Reproducibility Checks : Re-synthesize batches under identical conditions (e.g., 78°C in ethanol for 24 hours) and compare NMR/LC-MS profiles .

- Isomeric Contamination : Employ chiral HPLC (e.g., Chiralpak AD-H column) to detect stereochemical impurities from the Mannich reaction .

- Bioassay Validation : Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm activity trends .

What computational methods support reaction design and mechanistic studies?

Q. Advanced Research Focus

- Reaction Pathway Modeling : Apply density functional theory (DFT) to simulate chromenone condensation energetics and transition states .

- Molecular Docking : Predict binding affinity to targets (e.g., PI3K kinase) using AutoDock Vina and validate with MD simulations .

- QSAR Analysis : Build models with descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .

What challenges arise during scale-up, and how can they be mitigated?

Q. Advanced Research Focus

- Byproduct Formation : Monitor intermediates via inline FTIR and optimize residence time in flow reactors to suppress side reactions .

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener, scalable extraction .

- Crystallization Control : Use anti-solvent precipitation (water/ethanol) to enhance crystal uniformity and yield .

What is the hypothesized mechanism of action for its anticancer effects?

Q. Advanced Research Focus

- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify targets (e.g., EGFR, mTOR) .

- Apoptosis Induction : Assess caspase-3/7 activation and mitochondrial membrane depolarization via flow cytometry .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis, cell cycle arrest) .

How does this compound compare to structurally similar chromenones?

Q. Advanced Research Focus

- SAR Studies : Replace the 4-methylpiperidine group with morpholine or pyrrolidine to assess impact on solubility and potency .

- Bioisosteric Replacement : Substitute the methoxyphenyl group with trifluoromethyl or cyano groups to enhance metabolic stability .

- Benchmarking : Compare logD and permeability (Caco-2 assay) against reference compounds (e.g., quercetin derivatives) .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced Research Focus

- Salt Formation : Test alternative counterions (e.g., mesylate, citrate) to enhance solubility beyond the hydrochloride form .

- Nanoformulation : Prepare PEGylated liposomes or cyclodextrin complexes to achieve >1 mg/mL solubility .

- Prodrug Design : Synthesize phosphate esters at the 7-hydroxy position for pH-dependent release .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced Research Focus

- Fragment Screening : Use SPR or MST to identify critical pharmacophores (e.g., chromenone core, methoxy group) .

- Positional Scanning : Systematically vary substituents at C3, C7, and C8 to map steric/electronic effects on target binding .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.